
CPA inhibitor
Descripción general
Descripción
El inhibidor de carboxipeptidasa A es un compuesto diseñado para inhibir la actividad de la carboxipeptidasa A, una metaloproteasa bien caracterizada. La carboxipeptidasa A escinde preferentemente el residuo de aminoácido C-terminal que posee una cadena lateral aromática de los sustratos peptídicos . Esta enzima ha sido ampliamente estudiada y sirve como modelo para muchas otras metaloproteasas, incluidas aquellas de importancia medicinal significativa .
Métodos De Preparación
La síntesis del inhibidor de carboxipeptidasa A implica varios pasos. Una ruta sintética notable incluye la preparación de ácido 2-bencil-3,4-epoxi butanoico, que está diseñado como un inhibidor irreversible de la carboxipeptidasa A . La síntesis comienza con ácido 2-bencil-2-vinil acético ópticamente activo, obtenido por resolución cinética del éster metílico racèmico usando alfa-quimotripsina . Las condiciones de reacción involucran el uso de reactivos y catalizadores específicos para lograr los estereoisómeros deseados, que muestran actividad inhibitoria .
Análisis De Reacciones Químicas
El inhibidor de carboxipeptidasa A experimenta diversas reacciones químicas, incluida la modificación covalente en el carboxilato de Glu-270 en el sitio activo de la carboxipeptidasa A . El diseño del inhibidor se basa en la topología conocida del sitio activo de la enzima y su mecanismo catalítico . Los principales productos formados a partir de estas reacciones incluyen la enzima inactivada con un enlace covalente al inhibidor .
Aplicaciones Científicas De Investigación
Vascular Research
CPA has been utilized to investigate endothelium-dependent vasorelaxation mechanisms. Studies have shown that CPA induces significant vasorelaxation in mesenteric arteries through activation of store-operated calcium entry (SOCE). This effect is mediated by endothelial hyperpolarization and is crucial for understanding vascular function under pathological conditions such as colitis .
Cardiac Function Studies
In cardiac physiology, CPA serves as a valuable tool to elucidate the role of SERCA in cardiac contractility. Research indicates that CPA's inhibition of SERCA leads to impaired contraction-relaxation cycles in cardiac tissues, highlighting its potential implications in heart failure where SERCA expression is reduced .
- Case Study : In guinea pig cardiac tissue, CPA was shown to selectively inhibit SERCA without affecting the sodium-calcium exchanger, emphasizing its specificity and utility in cardiac research .
Smooth Muscle Excitability
CPA has been shown to enhance excitability in smooth muscle tissues. In studies involving ileal longitudinal smooth muscle strips, CPA increased spontaneous electrical activity and contractile responses through enhanced calcium influx via voltage-dependent calcium channels . This property makes CPA a useful agent for studying gastrointestinal motility disorders.
Data Summary
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Vascular Research | Induces vasorelaxation via SOCE activation | Significant vasorelaxation observed in mesenteric arteries |
Cardiac Function | Inhibits SERCA leading to altered contractility | Impaired contraction-relaxation cycles in heart failure models |
Smooth Muscle Excitability | Enhances calcium influx and electrical activity | Increased spontaneous contractions in ileal smooth muscle |
Mecanismo De Acción
El mecanismo de acción del inhibidor de carboxipeptidasa A involucra la modificación covalente del sitio activo de la enzima. El inhibidor interactúa con el ion zinc presente en el sitio activo, que desempeña un papel dual en la unión del sustrato y la activación del enlace peptídico escindido . El diseño del inhibidor le permite formar un enlace covalente con el carboxilato de Glu-270, inactivando eficazmente la enzima .
Comparación Con Compuestos Similares
El inhibidor de carboxipeptidasa A se puede comparar con otros inhibidores diseñados para metaloproteasas. Un compuesto de este tipo es el ácido 2-bencil-3,4-epoxi butanoico, que muestra una actividad inhibitoria similar . La especificidad y eficiencia del inhibidor de carboxipeptidasa A para inactivar la enzima lo hace único . Otros compuestos similares incluyen inhibidores diseñados para la enzima convertidora de angiotensina y la encefalinasa, que comparten similitudes estructurales y funcionales con la carboxipeptidasa A .
Actividad Biológica
Cyclopiazonic acid (CPA) is a mycotoxin derived from fungi such as Aspergillus and Penicillium, recognized primarily for its role as a selective inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA). This compound has been extensively studied for its biological activity, particularly regarding calcium transport and intracellular calcium dynamics in various tissues. This article will explore the biological activity of CPA, supported by data tables, case studies, and detailed research findings.
CPA functions by inhibiting the SERCA pump, which is crucial for calcium ion transport into the sarcoplasmic reticulum. By blocking this pump, CPA disrupts calcium homeostasis within cells, leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in muscle tissues where calcium plays a vital role in contraction and relaxation cycles.
Key Findings:
- Inhibition of Ca²⁺-ATPase : CPA inhibits the Ca²⁺-stimulated ATPase activity with IC₅₀ values ranging from 0.2 µM to 1.0 µM depending on ATP presence .
- Specificity : CPA selectively inhibits SERCA without affecting other ATPases such as Na⁺-Ca²⁺ exchangers or H⁺-K⁺ ATPases .
Effects on Calcium Dynamics
Research indicates that CPA significantly alters intracellular calcium levels in various cell types, including smooth muscle and cardiac cells.
Table 1: Effects of CPA on Intracellular Calcium Levels
Case Studies
-
Cardiac Tissue Response :
In guinea pig atrial tissue, CPA was shown to reduce developed tension and alter the contraction-relaxation cycle. The study demonstrated that CPA's effects are frequency-dependent, suggesting that higher stimulation frequencies increase reliance on SERCA activity for contractile force generation . -
Aortic Smooth Muscle :
A study involving aortic cells from DOCA-hypertensive rats revealed that CPA inhibited caffeine-induced increases in intracellular calcium levels. This indicates that CPA not only affects calcium uptake but also influences the contractile response in hypertensive conditions . -
T-cell Activation :
CPA has also been studied in the context of immune cell activation. In CD8+ T-cells, inhibition of SERCA by CPA led to sustained high intracellular calcium levels, enhancing T-cell activation as measured by IFNg production .
Research Implications
The biological activity of CPA has significant implications for understanding calcium signaling pathways in both muscle physiology and immunology. Its selective inhibition of SERCA provides a valuable tool for researchers investigating calcium-related processes.
Future Directions:
- Therapeutic Potential : Investigating the potential therapeutic applications of CPA in conditions characterized by dysregulated calcium signaling.
- Mechanistic Studies : Further elucidation of the molecular mechanisms through which CPA alters calcium dynamics could lead to novel insights into muscle and cardiac function.
Propiedades
IUPAC Name |
2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(12-15-9-5-2-6-10-15)19(23)13-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONANXDRJJIGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN(C(=O)CC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658554 | |
Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223532-02-3 | |
Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.